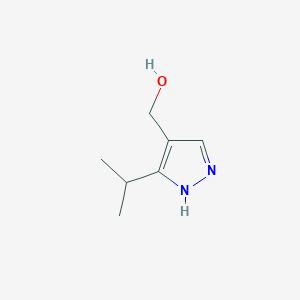
(2S)-Arimoclomol Maleic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-Arimoclomol Maleic Acid is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of arimoclomol, a pharmacological agent known for its role in treating neurodegenerative diseases. The addition of maleic acid enhances its stability and solubility, making it more effective for research and therapeutic purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Arimoclomol Maleic Acid typically involves the reaction of arimoclomol with maleic acid under controlled conditions. The process begins with the preparation of arimoclomol, which is synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Once arimoclomol is obtained, it is reacted with maleic acid in a solvent such as ethanol or methanol. The reaction is carried out at a specific temperature and pH to ensure optimal yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully monitored to maintain consistency and quality. The final product is subjected to purification techniques such as crystallization or chromatography to remove any impurities and ensure high purity.
化学反应分析
Types of Reactions
(2S)-Arimoclomol Maleic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the compound.
科学研究应用
(2S)-Arimoclomol Maleic Acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of (2S)-Arimoclomol Maleic Acid involves its interaction with molecular targets and pathways within cells. The compound is known to act as a co-inducer of heat shock proteins (HSPs), which play a crucial role in protecting cells from stress and damage. By enhancing the expression of HSPs, this compound helps to maintain cellular homeostasis and prevent the aggregation of misfolded proteins, which is a common feature of neurodegenerative diseases.
相似化合物的比较
Similar Compounds
Arimoclomol: The parent compound of (2S)-Arimoclomol Maleic Acid, known for its neuroprotective properties.
Maleic Acid: A dicarboxylic acid that enhances the stability and solubility of arimoclomol.
Fumaric Acid: The trans-isomer of maleic acid, used in various industrial applications.
Uniqueness
This compound stands out due to its combined properties of arimoclomol and maleic acid. The addition of maleic acid not only improves the stability and solubility of arimoclomol but also enhances its therapeutic potential. This makes this compound a unique and valuable compound for scientific research and medical applications.
属性
分子式 |
C18H24ClN3O7 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;N-[(2S)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m0./s1 |
InChI 键 |
OHUSJUJCPWMZKR-FTUYNFQWSA-N |
手性 SMILES |
C1CCN(CC1)C[C@@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)

![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
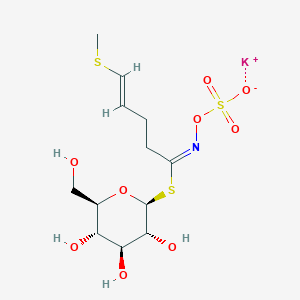
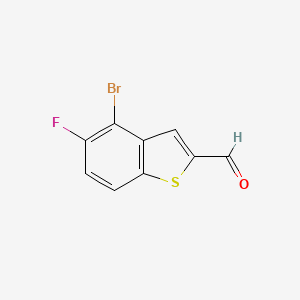
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)

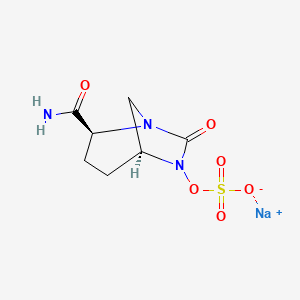

![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
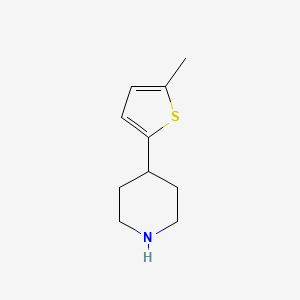
![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)

